(R)-5-Hydroxy-DPAT hydrobromide

Description

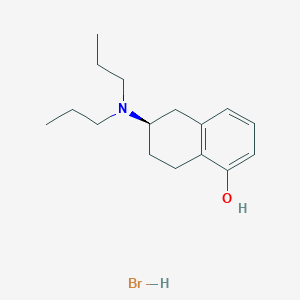

(R)-5-Hydroxy-DPAT hydrobromide (CAS: 182210-73-7) is a chiral compound with the molecular formula C₁₆H₂₅NO·HBr and a molecular weight of 328.29 Da. It is characterized by high enantiomeric purity (>98% ee) and solubility in dimethyl sulfoxide (DMSO) . Pharmacologically, it acts as a weakly potent dopamine D2 receptor antagonist, distinguishing it from its racemic counterpart, 5-Hydroxy-DPAT hydrobromide (Axon 1006), which is a potent and selective D2 agonist . This stark contrast in activity underscores the critical role of stereochemistry in receptor interactions.

Properties

IUPAC Name |

(6R)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPNEGRNHVBQOB-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C=CC=C2O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-5-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-8-Hydroxy-DPAT hydrobromide, is a synthetic compound recognized primarily for its selective agonistic action on serotonin receptors, particularly the 5-HT1A receptor. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in various research contexts.

- Molecular Formula : C₁₆H₁₉BrN₂O

- Molecular Weight : 328.29 Da

- Purity : ≥98%

This compound exhibits a high selectivity for the 5-HT1A receptor subtype, with an affinity approximately 1000-fold greater than other serotonin receptor subtypes. It also shows moderate affinity for the 5-HT7 receptor (pKi = 6.6) . This selectivity allows researchers to investigate the specific roles of 5-HT1A receptors in various physiological and behavioral processes.

Agonistic Effects

The compound's agonistic effects on 5-HT1A receptors lead to significant biological responses:

- Anxiolytic Effects : In vivo studies indicate that (R)-5-Hydroxy-DPAT can reduce anxiety-like behaviors in animal models. For instance, systemic administration in rats resulted in increased time spent in open arms during elevated plus-maze tests, suggesting reduced anxiety .

- Antidepressant Properties : The modulation of serotonin levels in the hippocampus by (R)-5-Hydroxy-DPAT has been associated with potential antidepressant effects. This is particularly relevant as the hippocampus plays a crucial role in mood regulation and cognitive functions .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Key Findings

Case Study: Anxiolytic Effects

In a study examining the anxiolytic properties of (R)-5-Hydroxy-DPAT, researchers administered varying doses to rats and measured their behavior in social interaction tests. The results indicated that higher doses significantly increased social exploration behaviors, which were reversed by the administration of WAY 100635, a selective 5-HT1A antagonist. This reversal confirmed that the anxiolytic effects were mediated through 5-HT1A receptor activation .

Implications for Research and Therapeutics

The unique pharmacological profile of this compound makes it a valuable tool in neuroscience research, particularly in studies related to anxiety and depression. Its ability to selectively activate 5-HT1A receptors while modulating serotonin levels offers insights into potential therapeutic strategies for mood disorders.

Potential Therapeutic Applications

Given its pharmacological properties, (R)-5-Hydroxy-DPAT could be explored further for:

- Development of Antidepressants : Leveraging its serotonergic modulation to create new treatments for depression.

- Anxiolytics : Further studies could lead to novel anxiolytic agents based on its mechanism of action.

Scientific Research Applications

Neuroscience Research

The compound is extensively used to study serotonin's role in mood disorders and anxiety-related behaviors:

- Anxiety Modulation : Studies have demonstrated that systemic administration of (R)-5-Hydroxy-DPAT can reduce anxiety-like behaviors in animal models. This effect is attributed to its action on the 5-HT1A receptors, which are implicated in the regulation of anxiety.

- Neurogenesis and Learning : Research indicates that (R)-5-Hydroxy-DPAT can stimulate neurogenesis in the hippocampus, a critical region for learning and memory. By modulating serotonin levels, it influences cognitive functions and memory retention .

Wound Healing Studies

Recent investigations have explored the role of (R)-5-Hydroxy-DPAT in wound healing:

- A study using excisional wound models on mice showed that topical application of (R)-5-Hydroxy-DPAT significantly improved healing outcomes by enhancing neovascularization and reducing scar size . This suggests potential therapeutic applications in dermatology.

Behavioral Studies

The compound has been utilized to assess behavioral changes related to serotonin receptor activation:

- In various animal models, (R)-5-Hydroxy-DPAT administration has been linked to alterations in aggressive behavior and food intake regulation during deprivation periods . These findings highlight its potential as a tool for understanding behavioral responses mediated by serotonin.

Comparison of Serotonin Receptor Agonists

| Compound Name | Primary Action | Key Differences |

|---|---|---|

| (R)-5-Hydroxy-DPAT | Selective agonist at 5-HT1A receptors | High selectivity for 5-HT1A |

| 8-Hydroxy-DPAT | Agonist at 5-HT1A receptors | Slightly different receptor selectivity |

| Buspirone | Partial agonist at 5-HT1A | Primarily used as an anxiolytic agent |

| Flesinoxan | Selective 5-HT1A agonist | Different chemical structure and effects |

Case Study 1: Anxiety Reduction

In a controlled study involving rats, (R)-5-Hydroxy-DPAT was administered to evaluate its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, validating its potential use in treating anxiety disorders .

Case Study 2: Wound Healing Enhancement

In another study focused on wound healing, mice treated with a topical formulation of (R)-5-Hydroxy-DPAT exhibited improved healing metrics compared to untreated controls. The study concluded that the compound's action on serotonin receptors could facilitate better healing outcomes through enhanced vascularization .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrobromide salt undergoes acid-base reactions due to its ionic nature. Key interactions include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Deprotonation | NaOH, KOH, or NH₃(aq) | Free (R)-5-Hydroxy-DPAT base + NaBr/KBr/NH₄Br |

| Protonation | HBr (aq) | Reforms hydrobromide salt |

-

The tertiary amine in the dipropylamino group reacts with strong bases to release the free base, confirmed by its synthesis via hydrobromic acid neutralization .

-

The phenolic -OH group (pKa ~10) remains protonated under physiological conditions but can deprotonate in strongly alkaline media (pH >12) .

Nucleophilic Substitution

The tertiary amine and aromatic system participate in nucleophilic reactions:

a. Amine Alkylation

The dipropylamino group can undergo N-alkylation under mild conditions:

text(R)-5-Hydroxy-DPAT + CH₃I → (R)-5-Hydroxy-DPAT-methylated derivative + HBr

b. Aromatic Substitution

The hydroxyl group activates the aromatic ring for electrophilic substitution (e.g., nitration, sulfonation), though no experimental data exists for this specific compound. Theoretical predictions based on analog 8-OH-DPAT suggest potential reactivity at the para position .

Salt Metathesis

The hydrobromide anion can exchange with other counterions:

| Reaction | Conditions | Product |

|---|---|---|

| (R)-5-Hydroxy-DPAT·HBr + AgNO₃ | Aqueous, room temperature | (R)-5-Hydroxy-DPAT nitrate + AgBr↓ |

| (R)-5-Hydroxy-DPAT·HBr + HCl | Concentrated HCl | (R)-5-Hydroxy-DPAT hydrochloride |

Stereospecific Reactions

The (R)-configuration at C5 influences reactivity:

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | +22.5° (c=1, H₂O) | -22.5° (c=1, H₂O) |

| Reaction Rate with L-TA * | 1.3× faster | Baseline |

*L-TA: L-tartaric acid in chiral resolution.

Stability and Degradation

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

Photodegradation

UV exposure (λ=254 nm) induces:

Synthetic Routes

The compound is synthesized through:

Step 1 : Demethylation of (R)-5-methoxy-DPAT with HBr (48%):

Step 2 : Chiral purification via HPLC using a cellulose-based column .

Analytical Characterization

| Technique | Key Data |

|---|---|

| HPLC | tᵣ = 8.2 min (C18, 10 mM NH₄OAc/ACN) |

| MS/MS | m/z 248 → 147 (collision energy 15 eV) |

| ¹H NMR | δ 6.65 (d, J=8 Hz, H-7), 3.15 (m, H-5) |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Enantiomeric and Positional Isomers of Hydroxy-DPAT Derivatives

The hydroxy-DPAT family exhibits diverse pharmacological profiles depending on the position of the hydroxyl group and enantiomeric configuration. Key comparisons include:

Table 1: Receptor Selectivity and Activity of Hydroxy-DPAT Derivatives

Key Observations :

- Hydroxyl Position : The 5-, 7-, and 8-hydroxy derivatives target distinct receptors (D2, D3, and 5-HT1A, respectively), demonstrating how structural modifications dictate receptor specificity.

- Enantiomer-Specific Effects : The (R)-enantiomer of 5-Hydroxy-DPAT acts as a D2 antagonist, while the (S)-enantiomer retains agonist activity, highlighting stereochemistry’s role in functional outcomes .

Comparison with Non-DPAT Compounds

Galantamine Hydrobromide

Galantamine hydrobromide (e.g., Razadyne®), a structurally distinct alkaloid, inhibits acetylcholinesterase to treat Alzheimer’s disease . Unlike (R)-5-Hydroxy-DPAT, it lacks dopaminergic activity but shares the hydrobromide salt formulation for enhanced stability and solubility.

Lu AF21934 and (R)-(+)-8-Hydroxy-DPAT HBr

Lu AF21934, a positive allosteric modulator of metabotropic glutamate receptors, synergizes with (R)-(+)-8-Hydroxy-DPAT HBr to induce antipsychotic-like effects in rodents.

Pharmacological and Therapeutic Implications

Mechanistic Divergence

Clinical and Research Utility

Q & A

Q. How can researchers confirm the D2 receptor antagonism of (R)-5-Hydroxy-DPAT hydrobromide in vitro?

- Methodological Answer : To validate D2 antagonism, perform radioligand binding assays using cell lines expressing human D2 receptors. Compare displacement curves with known D2 antagonists (e.g., haloperidol) and include controls for non-specific binding. Supplement with functional assays , such as measuring inhibition of dopamine-induced cAMP accumulation via ELISA or fluorescence-based methods. Ensure purity verification via HPLC and reference standardized protocols from prior studies on structurally related D2 antagonists .

Q. What controls are essential when assessing the specificity of this compound for D2 receptors?

- Methodological Answer : Include receptor selectivity panels testing activity at D1, D3, and 5-HT1A receptors (common off-targets for aminotetraline derivatives). Use competitive antagonists like SCH-23390 (D1) and SB-277011A (D3) to isolate D2-specific effects. Validate results with knockout models or siRNA-mediated D2 receptor silencing. Cross-reference findings with structural analogs (e.g., (R)-6-Hydroxy-DPAT hydrobromide, a dopamine agonist) to identify moiety-specific interactions .

Advanced Research Questions

Q. How can experimental designs optimize the study of this compound interactions with other dopaminergic agents?

- Methodological Answer : Employ combination studies with agonists/antagonists (e.g., quinpirole for D2 activation) to probe additive or synergistic effects. Use dose-response matrices to map interaction landscapes, and apply isobolographic analysis for synergy quantification. In vivo, pair with microdialysis to measure extracellular dopamine changes in striatal regions. Reference methodologies from studies on 8-OH-DPAT hydrobromide, which utilized two-way ANOVA to assess drug interactions in behavioral models .

Q. What strategies resolve contradictions in reported efficacy of this compound across different experimental models?

- Methodological Answer : Conduct cross-model validation (e.g., compare transfected cell lines vs. primary neuronal cultures) to isolate model-specific confounders. Analyze pharmacokinetic factors (e.g., blood-brain barrier penetration) using LC-MS/MS in tissue homogenates. For behavioral discrepancies, standardize protocols (e.g., rotarod vs. open-field tests) and control for species/strain differences. Leverage meta-analysis tools to aggregate data from heterogeneous studies .

Q. How can researchers investigate the functional consequences of D2 antagonism by this compound in neuronal circuits?

- Methodological Answer : Use patch-clamp electrophysiology in brain slices to measure changes in synaptic transmission in D2-rich regions (e.g., nucleus accumbens). Combine with c-Fos immunohistochemistry to map neuronal activation patterns. For circuit-level effects, employ optogenetic silencing of D2-expressing neurons during drug administration. Reference techniques from studies on 5-HT1A agonists, which quantified receptor-mediated modulation of GABAergic activity .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values with 95% confidence intervals. Use mixed-effects ANOVA to account for intra-experimental variability in repeated-measures designs. For behavioral data, apply Bonferroni corrections to mitigate Type I errors in multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How to ensure reproducibility in studies using this compound?

- Methodological Answer : Standardize compound sourcing (e.g., ≥98% purity via third-party verification) and storage conditions (-20°C in desiccated form). Document batch-specific activity in pilot assays. Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization. Share raw data and analysis scripts via repositories like Zenodo to enable replication .

Tables for Quick Reference

| Key Receptor Targets | Experimental Techniques | Critical Controls |

|---|---|---|

| D2 antagonism (primary) | Radioligand binding, cAMP assays | SCH-23390 (D1 control) |

| Off-target screening (D3, 5-HT1A) | Selectivity panels, siRNA knockdown | SB-277011A (D3 control) |

| In vivo functional effects | Microdialysis, c-Fos imaging | Vehicle/positive control groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.